1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine
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Overview
Description
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine is a chemical compound with the molecular formula C15H15Cl2NOS and a molecular weight of 328.263 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring substituted with chlorine atoms and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a series of reactions starting from a suitable precursor, such as 2-chlorobenzothiophene. The chlorination of benzothiophene is carried out using chlorine gas in the presence of a catalyst.
Carbonylation: The carbonyl group is introduced into the benzothiophene ring through a carbonylation reaction. This step involves the use of carbon monoxide and a suitable catalyst, such as palladium.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the benzothiophene ring. This step involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its properties make it suitable for applications in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-piperazine: This compound has a similar structure but with a piperazine ring instead of a piperidine ring.
Methyl 2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino]benzoate: This compound contains a benzoate group instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NOS/c1-9-4-6-18(7-5-9)15(19)14-13(17)11-3-2-10(16)8-12(11)20-14/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZWFWYHAQKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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